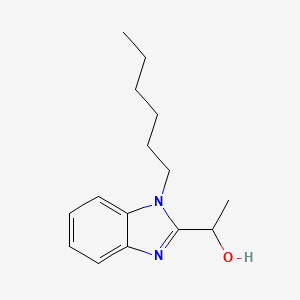

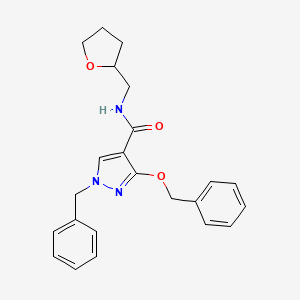

1-(1-hexyl-1H-benzimidazol-2-yl)ethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

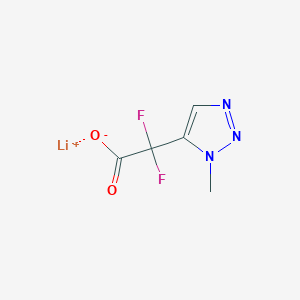

Benzimidazole is a type of organic compound that’s made up of a fusion of benzene and imidazole . It’s a heterocyclic aromatic organic compound that’s colorless and solid. This structure is found in various natural products, such as purines, histidine, and histamine .

Synthesis Analysis

While specific synthesis methods for “1-(1-hexyl-1H-benzimidazol-2-yl)ethanol” are not available, benzimidazole derivatives are often synthesized from o-phenylenediamine and carboxylic acids in the presence of a condensing agent .Molecular Structure Analysis

The benzimidazole core structure consists of a fusion of a benzene ring and an imidazole ring . The imidazole ring is a five-membered ring with two non-adjacent nitrogen atoms. The presence of nitrogen in the ring makes benzimidazole a heterocyclic compound .Applications De Recherche Scientifique

Pharmaceutical Applications

Benzimidazole derivatives are known for their wide range of pharmaceutical applications. They exhibit bioactivities such as antimicrobial, anthelmintic, antiviral, anticancer, and antihypertensive activities . Given the structural similarity, “1-(1-hexyl-1H-benzimidazol-2-yl)ethanol” could potentially be explored for similar pharmaceutical uses.

Material Science

In material science, benzimidazole derivatives are used in chemosensing, crystal engineering, and fluorescence applications . The compound may serve as an intermediate or a functional material in these areas due to its benzimidazole core.

Electronics and Technology

Benzimidazole derivatives find applications in electronics and technology, possibly as components in organic electronic devices due to their conductive properties .

Dyes and Pigments

These derivatives are important intermediates in the synthesis of dyes and pigments. The subject compound could be utilized in the development of new dyes with specific properties .

Agriculture

There is potential for benzimidazole derivatives in agriculture, possibly as components of pesticides or herbicides .

Corrosion Science

In corrosion science, benzimidazole derivatives are used for their inhibitory properties against metal corrosion . “1-(1-hexyl-1H-benzimidazol-2-yl)ethanol” could be investigated for similar applications.

Catalysis

These compounds are also employed as ligands for asymmetric catalysis , suggesting that the compound may have utility in catalytic processes.

Biological Research

Given their bioactive properties, benzimidazole derivatives are often used in biological research as probes or inhibitors in biochemical assays .

Mécanisme D'action

Target of Action

It is known that benzimidazole derivatives, which this compound is a part of, have a broad range of biological activities . They have been reported to show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

Benzimidazole derivatives are known to interact with their targets in various ways depending on the biological activity they exhibit .

Biochemical Pathways

Benzimidazole derivatives are known to affect various biochemical pathways depending on their biological activity .

Result of Action

Benzimidazole derivatives are known to exhibit a wide range of biological activities, which would result in various molecular and cellular effects .

Action Environment

Such factors can significantly impact the effectiveness of benzimidazole derivatives .

Propriétés

IUPAC Name |

1-(1-hexylbenzimidazol-2-yl)ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O/c1-3-4-5-8-11-17-14-10-7-6-9-13(14)16-15(17)12(2)18/h6-7,9-10,12,18H,3-5,8,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNUMEZKUSAWDJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1C2=CC=CC=C2N=C1C(C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-Hexylbenzimidazol-2-yl)ethanol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-3-(trifluoromethoxy)benzamide](/img/structure/B2941526.png)

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 3-acetamidobenzoate](/img/structure/B2941537.png)

![2-(2-(azepan-1-ylmethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2941538.png)

![2,4-dichloroisoindolo[2,1-c][1,3]benzoxazin-8(12bH)-one](/img/structure/B2941540.png)

![1-(6-Methyl-2-oxa-6,9-diazaspiro[4.5]decan-9-yl)prop-2-en-1-one](/img/structure/B2941543.png)

![8-(3-hydroxypropyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2941546.png)